molecular formula C10H8N4O2 B11635876 5-{[(Z)-pyridin-4-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione

5-{[(Z)-pyridin-4-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11635876
M. Wt: 216.20 g/mol
InChI Key: PWLNOGUOVNDJBX-UHFFFAOYSA-N
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Description

5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyridine ring and a tetrahydropyrimidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the condensation of pyridine-4-carbaldehyde with a suitable amine precursor under controlled conditions. The reaction is often carried out in an anhydrous solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific combination of a pyridine ring and a tetrahydropyrimidine-2,4-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-(pyridin-4-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N4O2/c15-9-8(6-13-10(16)14-9)12-5-7-1-3-11-4-2-7/h1-6H,(H2,13,14,15,16)

InChI Key

PWLNOGUOVNDJBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=NC2=CNC(=O)NC2=O

Origin of Product

United States

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